
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest due to its unique structural features and potential applications in various scientific fields. This molecule consists of a 3,4-dihydroquinoline ring, an isoxazole ring substituted with a 4-methoxyphenyl group, and an ethanone linker, suggesting potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves a multi-step process:
Formation of the Quinoline Derivative: : This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.
Construction of the Isoxazole Ring: : This involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The nitrile oxide can be generated in situ from a hydroximoyl chloride and a base.
Coupling of the Quinoline and Isoxazole Units: : The final step usually involves a nucleophilic substitution reaction where the quinoline derivative is reacted with the isoxazole compound under basic conditions, forming the final product.
Industrial Production Methods: In an industrial setting, the production would likely involve optimization of the synthetic steps to ensure high yield and purity, possibly utilizing flow chemistry techniques to scale up the reactions safely and efficiently.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the isoxazole ring, typically with hydrogenation catalysts such as palladium on carbon.
Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Bromine, chlorine, or sulfonyl chloride for electrophilic aromatic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the quinoline ring could lead to quinolinic acid derivatives, while reduction of the isoxazole ring may yield isoxazoline or isoxazolidine derivatives.
科学的研究の応用
Chemistry: : The compound is used in the synthesis of complex molecules and serves as an intermediate in the preparation of various pharmacologically active agents. Biology : In biological research, it may be used as a probe to study specific molecular pathways or enzyme functions. Medicine Industry : Could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects is dependent on its interaction with molecular targets. It is hypothesized to interact with enzymes or receptors, leading to modulation of specific biological pathways. The methoxyphenyl group and the quinoline moiety are likely to play crucial roles in binding interactions within biological systems.
Similar Compounds
Quinoline Derivatives: : These compounds share the quinoline core but differ in their side chains and substitution patterns.
Isoxazole Derivatives: : Compounds with the isoxazole ring system, varying in the nature and position of substituents.
Uniqueness: this compound is unique due to its combined quinoline and isoxazole moieties, offering a distinctive set of properties that make it useful for various applications. Its structure allows for versatile reactivity and potential biological activity that similar compounds may not exhibit.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-10-8-16(9-11-18)20-13-17(22-26-20)14-21(24)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNFYTAUQIVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)
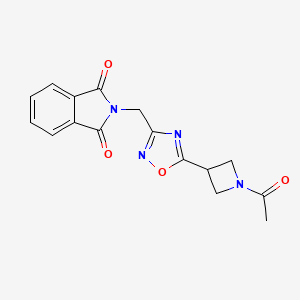
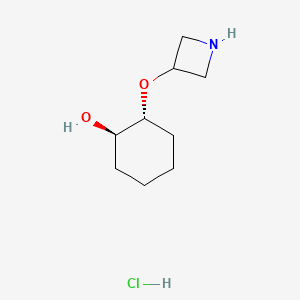
![N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2868006.png)
![(E)-N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2868007.png)
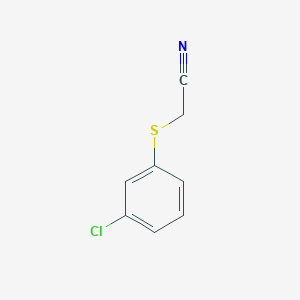
![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2868013.png)
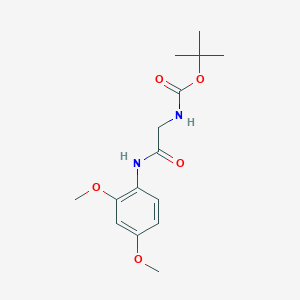
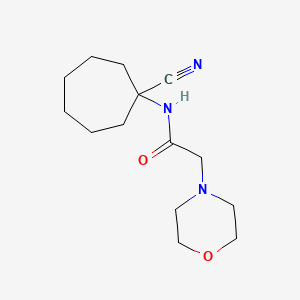
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![8-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868020.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2868021.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)
